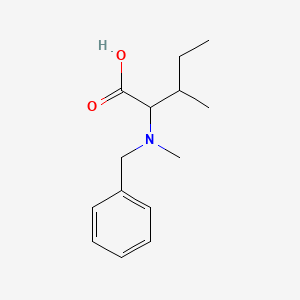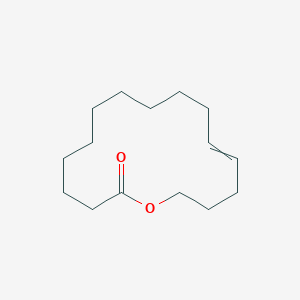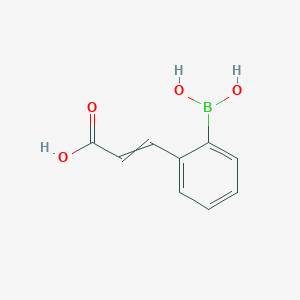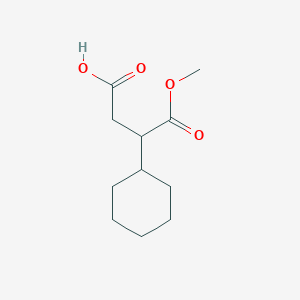![molecular formula C17H16O3 B15284982 Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]- CAS No. 400608-31-3](/img/structure/B15284982.png)
Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene: is an organic compound with the molecular formula C₁₇H₁₆O₃ It is a derivative of benzene, featuring methoxy groups and a phenyl ethynyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethoxybenzene and 4-methoxyphenylacetylene.
Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 1,3-dimethoxybenzene is reacted with 4-methoxyphenylacetylene in the presence of the palladium catalyst and base. The reaction mixture is stirred at an elevated temperature (typically around 80-100°C) for several hours until the reaction is complete.
Purification: The product is purified using column chromatography or recrystallization to obtain pure 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.
Coupling Reactions: The ethynyl group can participate in further coupling reactions, such as Glaser coupling or Eglinton coupling.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Coupling Reactions: Copper(I) chloride for Glaser coupling or copper(II) acetate for Eglinton coupling.
Major Products
Nitration: 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]-2-nitrobenzene.
Oxidation: Corresponding quinones or other oxidized derivatives.
Reduction: 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethenyl]benzene or 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethyl]benzene.
Coupling Reactions: Dimers or higher oligomers of the compound.
Aplicaciones Científicas De Investigación
1,3-Dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene depends on its specific application:
Biological Activity: If the compound exhibits biological activity, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The methoxy and ethynyl groups can influence the binding affinity and specificity.
Chemical Reactions: In chemical reactions, the methoxy groups activate the benzene ring towards electrophilic substitution, while the ethynyl group can participate in coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethoxybenzene: Lacks the ethynyl and phenyl substituents, making it less reactive in coupling reactions.
1,4-Dimethoxybenzene: Similar structure but different substitution pattern, leading to different reactivity.
4-Methoxyphenylacetylene: Contains the ethynyl and methoxy groups but lacks the benzene ring substitution pattern of 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene.
Propiedades
Número CAS |
400608-31-3 |
|---|---|
Fórmula molecular |
C17H16O3 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C17H16O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h6-12H,1-3H3 |
Clave InChI |
GOPIJZBYBMAVGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C#CC2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-benzyl-5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B15284901.png)
![1-Methyl-4-{2-[4-(octadecylamino)phenyl]vinyl}pyridinium](/img/structure/B15284903.png)
![4-(4-chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B15284908.png)

![3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B15284943.png)
![17-Ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15284947.png)

![4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine](/img/structure/B15284955.png)
![1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene](/img/structure/B15284962.png)

![8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol](/img/structure/B15284979.png)



